p38 MAP Kinase Inhibitor IV

Description

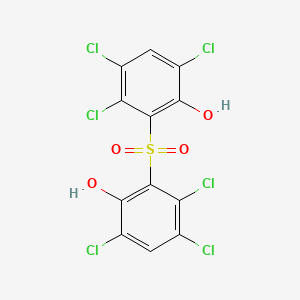

Structure

3D Structure

Properties

IUPAC Name |

3,4,6-trichloro-2-(2,3,5-trichloro-6-hydroxyphenyl)sulfonylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl6O4S/c13-3-1-5(15)9(19)11(7(3)17)23(21,22)12-8(18)4(14)2-6(16)10(12)20/h1-2,19-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKUKHICVNCCQHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)S(=O)(=O)C2=C(C(=CC(=C2Cl)Cl)Cl)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601162887 | |

| Record name | 3,4,6-Trichloro-2-[(2,3,5-trichloro-6-hydroxyphenyl)sulfonyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601162887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1638-41-1 | |

| Record name | 3,4,6-Trichloro-2-[(2,3,5-trichloro-6-hydroxyphenyl)sulfonyl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1638-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Sulfonyl-bis-(3,4,6-trichlorophenol) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001638411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4,6-Trichloro-2-[(2,3,5-trichloro-6-hydroxyphenyl)sulfonyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601162887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-SULFONYL-BIS-(3,4,6-TRICHLOROPHENOL) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71127S05IX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of p38 MAP Kinase Inhibitor IV

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of p38 MAP Kinase Inhibitor IV, a small molecule compound used in biomedical research to probe the function of the p38 MAP kinase signaling pathway. We will explore its core mechanism of action, biochemical and cellular activity, and provide standardized protocols for its use in experimental settings.

Introduction: The p38 MAP Kinase Pathway

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that responds to a variety of extracellular stimuli, including environmental stresses and pro-inflammatory cytokines.[][2] This pathway plays a central role in regulating cellular processes such as inflammation, apoptosis, cell cycle control, and differentiation.[] The p38 MAPK family comprises four isoforms: p38α, p38β, p38γ, and p38δ.[3] Activation of p38 kinases occurs via phosphorylation by upstream MAP Kinase Kinases (MKKs), primarily MKK3 and MKK6, on a conserved Thr-Gly-Tyr (TGY) motif.[][3] Once activated, p38 MAPKs phosphorylate a wide array of downstream targets, including other kinases and transcription factors, thereby mediating a cellular response.[3][4] Given its role in inflammation, the p38 pathway is a significant target for the development of therapeutics for inflammatory diseases.[2][5]

This compound (CAS 1638-41-1) is a cell-permeable sulfone compound utilized to investigate these processes.[6]

Core Mechanism of Action

This compound functions as a potent, ATP-competitive inhibitor.[6][7][8] This mechanism involves the inhibitor binding to the ATP-binding pocket of the p38 kinase, directly competing with the enzyme's natural substrate, adenosine triphosphate (ATP).[2][9] By occupying this active site, the inhibitor prevents the phosphorylation of p38 and its subsequent activation, thereby blocking downstream signaling events.[2][9] The inhibitor shows a preference for the p38α and p38β isoforms.[6][7]

Quantitative Biochemical and Cellular Data

The inhibitory activity of this compound has been quantified against various p38 isoforms in vitro and in cell-based assays.

Table 1: In Vitro Inhibitory Activity

| Target Kinase | IC50 Value (nM) | Reference |

|---|---|---|

| p38α | 130 | [6][7][10] |

| p38β | 550 | [6][7][10] |

| p38γ | 5,470 | [10][11] |

IC50: The half-maximal inhibitory concentration.

Table 2: Kinase Selectivity Profile

| Off-Target Kinase | % Inhibition at 1 µM | Reference |

|---|---|---|

| p38γ | ≤23% | [6][7] |

| p38δ | ≤23% | [6][7] |

| ERK1/2 | ≤23% | [6][7] |

Table 3: Cellular Inhibitory Activity

| Cellular Process | Cell Type | IC50 Value (nM) | Reference |

|---|---|---|---|

| LPS-induced TNF-α production | Human PBMCs | 22 | [10][11] |

| LPS-induced IL-1β production | Human PBMCs | 44 |[10][11] |

PBMCs: Peripheral Blood Mononuclear Cells. LPS: Lipopolysaccharide.

Visualizing the Signaling Pathway

The p38 MAPK pathway is initiated by various stress signals, leading to the activation of MKK3/6, which in turn dually phosphorylates and activates p38. Activated p38 then phosphorylates downstream effectors. This compound directly blocks the p38 kinase step.

Experimental Protocols

Detailed and reproducible protocols are essential for accurate assessment of inhibitor activity. Below are standardized methodologies for key in vitro and cell-based assays.

This protocol measures the amount of ADP produced by the kinase reaction, which correlates with kinase activity.

Materials:

-

Recombinant active p38α kinase

-

Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[12]

-

Substrate (e.g., ATF-2)

-

ATP

-

This compound

-

ADP-Glo™ Kinase Assay Kit (Reagent and Detection Reagent)

-

384-well assay plates

Procedure:

-

Inhibitor Preparation: Prepare a serial dilution of this compound in kinase buffer with a small percentage of DMSO (e.g., <1%).

-

Reaction Setup: In a 384-well plate, add 1 µL of the inhibitor dilution (or vehicle control).[12]

-

Enzyme Addition: Add 2 µL of diluted p38α kinase to each well.

-

Substrate/ATP Addition: Add 2 µL of a substrate/ATP mixture to initiate the reaction. The final ATP concentration should be near the Km for the kinase.

-

Incubation: Incubate the plate at room temperature for 60 minutes.[12]

-

Stop Reaction & ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[12]

-

Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[12]

-

Data Acquisition: Read the luminescence on a plate reader. Calculate IC50 values by plotting the percentage of inhibition against the log of the inhibitor concentration.

This protocol measures the ability of the inhibitor to block the production of the pro-inflammatory cytokine TNF-α in a cellular context.

Materials:

-

THP-1 cells (human monocytic cell line) or human PBMCs

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

96-well cell culture plates

-

Human TNF-α ELISA or HTRF kit

Procedure:

-

Cell Plating: Plate THP-1 cells at a density of approximately 5 x 10^4 cells per well in a 96-well plate and allow them to adhere or stabilize.[13]

-

Inhibitor Pre-treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted inhibitor to the cells and pre-incubate for 1-2 hours at 37°C.[14]

-

Stimulation: Add LPS to each well to a final concentration of 1 µg/mL to induce TNF-α production.[13] Include vehicle-only and unstimulated controls.

-

Incubation: Incubate the plates for 17-18 hours at 37°C in a CO2 incubator.[13]

-

Supernatant Collection: Centrifuge the plates to pellet the cells and carefully collect the supernatant.

-

TNF-α Measurement: Quantify the amount of TNF-α in the supernatant using a human TNF-α ELISA or HTRF assay, following the manufacturer's instructions.[13][15]

-

Data Analysis: Calculate the percentage of inhibition of TNF-α production for each inhibitor concentration relative to the LPS-stimulated control. Determine the IC50 value from the resulting dose-response curve.

Conclusion

This compound is a well-characterized, ATP-competitive inhibitor with high potency for p38α and p38β isoforms. Its selectivity against other MAPKs and its demonstrated efficacy in blocking inflammatory cytokine production in cellular models make it a valuable tool for dissecting the roles of the p38 pathway in cellular stress responses and disease. The data and protocols provided herein serve as a comprehensive resource for its effective application in research and drug development.

References

- 2. What are p38 MAPK inhibitors and how do they work? [synapse.patsnap.com]

- 3. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound [sigmaaldrich.com]

- 7. This compound = 98 HPLC 1638-41-1 [sigmaaldrich.com]

- 8. scbt.com [scbt.com]

- 9. scbt.com [scbt.com]

- 10. This compound | TargetMol [targetmol.com]

- 11. glpbio.com [glpbio.com]

- 12. promega.com [promega.com]

- 13. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. spandidos-publications.com [spandidos-publications.com]

- 15. p38 MAPK inhibition decreases TNF-alpha production and enhances postischemic human myocardial function - PubMed [pubmed.ncbi.nlm.nih.gov]

p38 MAP Kinase Inhibitor IV: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of p38 MAP Kinase Inhibitor IV, a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway. This document details its chemical and physical properties, mechanism of action, biological effects, and key experimental data. Furthermore, it provides detailed methodologies for essential experiments and visual representations of the signaling pathways and experimental workflows.

Core Properties and Mechanism of Action

This compound, also known by its synonym 2,2′-Sulfonyl-bis-(3,4,6-trichlorophenol) and CAS number 1638-41-1, is a cell-permeable, symmetrical sulfone compound.[1][2] It functions as an ATP-competitive inhibitor of p38α and p38β MAPK.[1][3] Its high specificity for these isoforms makes it a valuable tool for studying the p38 signaling cascade and for potential therapeutic development in inflammatory diseases.[4]

Chemical and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₄Cl₆O₄S | [3] |

| Molecular Weight | 456.94 g/mol | [3] |

| CAS Number | 1638-41-1 | [3] |

| Appearance | White to beige powder | [3] |

| Solubility | DMSO: 5 mg/mL (warmed) | [3] |

| Storage | 2-8°C | [3] |

Quantitative Data: Inhibitory Activity

This compound demonstrates potent and selective inhibition of p38 MAPK isoforms and downstream inflammatory cytokine production.

In Vitro Kinase Inhibition

| Target Kinase | IC₅₀ (nM) | Reference(s) |

| p38α | 130 | [1][3] |

| p38β | 550 | [1][3] |

| p38γ | >1000 (≤23% inhibition at 1 µM) | [1] |

| p38δ | >1000 (≤23% inhibition at 1 µM) | [1] |

| ERK1/2 | >1000 (≤23% inhibition at 1 µM) | [1] |

| JNK1/2/3 | >1000 (≤23% inhibition at 1 µM) | [1] |

Cell-Based Cytokine Inhibition

| Cytokine (LPS-induced) | Cell Type | IC₅₀ (nM) | Reference(s) |

| IL-1β | hPBMC | 44 | [4] |

| TNF-α | hPBMC | 22 | [4] |

Signaling Pathway

The p38 MAPK signaling pathway is a critical regulator of cellular responses to stress and inflammation. Its activation triggers a cascade of phosphorylation events that ultimately lead to the transcription of pro-inflammatory genes.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound. The specific conditions for the use of this inhibitor are as described in Liu, Y.C., et al. 2007. Biochem. Biophys. Res. Commun. 352, 656, which is the primary source for the cited IC₅₀ values.[4][5]

In Vitro p38 Kinase Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified p38 kinase.

Methodology:

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM Na₃VO₄, 2.5 mM DTT, 0.01% Triton X-100).

-

Reconstitute purified, active p38 kinase (e.g., p38α) in kinase buffer.

-

Prepare a solution of the kinase substrate (e.g., recombinant ATF2).

-

Prepare a stock solution of ATP.

-

Prepare serial dilutions of this compound in DMSO, followed by dilution in kinase buffer.

-

-

Kinase Reaction:

-

In a microplate, combine the purified p38 kinase, substrate, and diluted this compound (or vehicle control).

-

Pre-incubate the mixture for a defined period (e.g., 15-30 minutes) at room temperature.

-

Initiate the kinase reaction by adding a specific concentration of ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

-

-

Detection and Analysis:

-

Terminate the reaction (e.g., by adding EDTA or SDS-PAGE sample buffer).

-

Detect the amount of phosphorylated substrate using an appropriate method such as:

-

Western Blot: Using a phospho-specific antibody for the substrate.

-

ELISA: With a phospho-specific antibody.

-

Luminescence-based assay: Measuring ATP consumption (e.g., ADP-Glo™).

-

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

-

LPS-Induced IL-1β Release Assay in Human PBMCs

This cell-based assay measures the inhibitory effect of a compound on the production and release of the pro-inflammatory cytokine IL-1β from primary human immune cells.

Methodology:

-

Cell Preparation:

-

Isolate human Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Wash the isolated PBMCs with sterile PBS and resuspend in complete cell culture medium (e.g., RPMI 1640 with 10% FBS).

-

Plate the cells in a 96-well culture plate at a specific density (e.g., 2 x 10⁵ cells/well).

-

-

Inhibitor Treatment and Stimulation:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Add the diluted inhibitor or vehicle control (DMSO) to the plated PBMCs and pre-incubate for 1 hour at 37°C in a CO₂ incubator.

-

Stimulate the cells by adding Lipopolysaccharide (LPS) to a final concentration of, for example, 1 µg/mL.

-

-

Cytokine Measurement and Analysis:

-

Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

-

Centrifuge the plate to pellet the cells and carefully collect the culture supernatant.

-

Measure the concentration of IL-1β in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition of IL-1β release for each inhibitor concentration and determine the IC₅₀ value.

-

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of p38α and p38β MAPK. Its ability to effectively block the production of key pro-inflammatory cytokines in cellular assays makes it an invaluable research tool for dissecting the roles of the p38 MAPK pathway in various biological processes and disease states. The detailed data and experimental protocols provided in this guide serve as a comprehensive resource for researchers and drug development professionals working in the fields of inflammation, immunology, and signal transduction.

References

The Discovery and History of p38 MAP Kinase Inhibitor IV: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The p38 Mitogen-Activated Protein Kinases (MAPKs) are a family of serine/threonine kinases that play a pivotal role in cellular responses to a wide array of extracellular stimuli, including inflammatory cytokines and environmental stress.[1][2] This signaling pathway is a key regulator of the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), making it a significant target for therapeutic intervention in inflammatory diseases.[3][4] Among the four isoforms identified (p38α, p38β, p38γ, and p38δ), p38α is the most extensively studied and is considered the primary mediator of the inflammatory response.[4][5][6] The quest for potent and selective p38 MAPK inhibitors has been a major focus of drug discovery efforts for decades. This technical guide provides a comprehensive overview of the discovery and history of a specific inhibitor, p38 MAP Kinase Inhibitor IV, also known as 2,2′-Sulfonyl-bis-(3,4,6-trichlorophenol).

Discovery and History of this compound

This compound (MT4) was identified through a screening of nearly 500 chemical compounds for their ability to suppress the release of TNF-α and IL-1β from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).[3][7] In a 2007 publication by Liu et al., this symmetrical sulfone compound demonstrated potent anti-inflammatory activity by inhibiting the release of these key cytokines.[3] Further investigation into its mechanism of action revealed that this compound is an ATP-competitive inhibitor of p38α and p38β MAP kinases.[3][8] Kinetic studies confirmed that the inhibitor competes with ATP for binding to the active site of p38α MAPK.[3]

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | 2,2′-Sulfonyl-bis-(3,4,6-trichlorophenol) | [8] |

| Synonyms | This compound, MT4 | [8] |

| CAS Number | 1638-41-1 | [8] |

| Molecular Formula | C₁₂H₄Cl₆O₄S | [8] |

| Molecular Weight | 456.94 g/mol | [8] |

Quantitative Data: In Vitro Inhibitory Activity

The inhibitory potency of this compound and other notable p38 MAPK inhibitors is summarized in the tables below. This data allows for a comparative analysis of their activity against the different p38 isoforms and their effects on inflammatory cytokine production.

Table 1: Inhibitory Activity (IC₅₀) of this compound against p38 Isoforms

| Isoform | IC₅₀ (µM) |

| p38α | 0.13 |

| p38β | 0.55 |

| p38γ | 5.47 |

| p38δ | 8.63 |

| Data from Liu et al., 2007[3] |

Table 2: Inhibitory Activity (IC₅₀) of this compound on Cytokine Release in human PBMCs

| Cytokine | IC₅₀ (nM) |

| TNF-α | 22 |

| IL-1β | 44 |

| Data from Liu et al., 2007[3] |

Table 3: Comparative Inhibitory Activity of Selected p38 MAPK Inhibitors

| Inhibitor | Target(s) | IC₅₀ / Kd (nM) |

| SB203580 | p38α | 50 (IC₅₀) |

| p38β2 | 500 (IC₅₀) | |

| BIRB-796 (Doramapimod) | p38α | 38 (IC₅₀) |

| p38β | 65 (IC₅₀) | |

| p38γ | 200 (IC₅₀) | |

| p38δ | 520 (IC₅₀) | |

| VX-702 | p38α | 3.7 (Kd) |

| p38β | 17 (Kd) | |

| Data compiled from Tocris Bioscience, Hello Bio, and Selleck Chemicals product information.[9][10] |

Experimental Protocols

The discovery and characterization of this compound involved a series of key experiments. The detailed methodologies for these assays are crucial for researchers aiming to replicate or build upon these findings.

Human Peripheral Blood Mononuclear Cell (PBMC) Cytokine Release Assay

This cell-based assay was central to the initial discovery of this compound's anti-inflammatory properties.

Objective: To screen for compounds that inhibit the production of pro-inflammatory cytokines (TNF-α and IL-1β) from LPS-stimulated human PBMCs.

Methodology:

-

Isolation of PBMCs: Human PBMCs are isolated from whole blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Isolated PBMCs are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: Cells are pre-incubated with various concentrations of the test compounds (including this compound) for a specified period (e.g., 1 hour).

-

Stimulation: Following pre-incubation, cells are stimulated with lipopolysaccharide (LPS) to induce the production of pro-inflammatory cytokines.

-

Incubation: The treated and stimulated cells are incubated for a period sufficient to allow for cytokine production and release into the culture supernatant (e.g., 18-24 hours).

-

Cytokine Quantification: The concentration of TNF-α and IL-1β in the culture supernatant is measured using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cytokine inhibition against the log concentration of the inhibitor.[3]

In Vitro p38 MAPK Kinase Assay

This biochemical assay is used to determine the direct inhibitory effect of a compound on the enzymatic activity of the p38 MAP kinase isoforms.

Objective: To measure the IC₅₀ values of this compound against the different p38 isoforms.

Methodology:

-

Reaction Setup: The assay is typically performed in a microplate format. Each well contains the following components in a kinase buffer (e.g., Tris-HCl, MgCl₂, DTT):

-

Recombinant active p38 MAP kinase isoform (p38α, p38β, p38γ, or p38δ).

-

A specific substrate for p38, such as ATF2 (Activating Transcription Factor 2).

-

Various concentrations of the inhibitor (this compound).

-

-

Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific time to allow for substrate phosphorylation.

-

Detection of Phosphorylation: The extent of substrate phosphorylation is quantified. Several detection methods can be employed:

-

Radiometric Assay: Utilizes [γ-³²P]ATP. The phosphorylated substrate is captured on a phosphocellulose membrane, and the incorporated radioactivity is measured using a scintillation counter.

-

Luminescent Assay: Measures the amount of ADP produced in the kinase reaction, which is then converted to a luminescent signal.

-

Immunodetection (ELISA or Western Blot): Uses a phospho-specific antibody that recognizes the phosphorylated form of the substrate (e.g., phospho-ATF2).

-

-

Data Analysis: The IC₅₀ value is determined by plotting the percentage of kinase inhibition versus the inhibitor concentration.[3]

Visualizations

p38 MAPK Signaling Pathway

Caption: The p38 MAPK signaling cascade and the point of inhibition.

Experimental Workflow for p38 MAPK Inhibitor Screening

Caption: A typical workflow for the screening and validation of p38 MAPK inhibitors.

Conclusion

This compound represents a significant discovery in the ongoing effort to develop effective anti-inflammatory therapeutics. Its identification through a cell-based phenotypic screen highlights the value of this approach in finding potent modulators of inflammatory pathways. The detailed characterization of its inhibitory activity against the p38 MAPK isoforms and its ATP-competitive mechanism of action provide a solid foundation for further drug development. The data and protocols presented in this guide offer valuable resources for researchers in the field of inflammation and kinase inhibitor discovery, facilitating continued progress towards novel treatments for a range of inflammatory disorders.

References

- 1. opnme.com [opnme.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Identification of a novel competitive inhibitor of p38alpha MAPK by a human PBMC screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]

- 8. scbt.com [scbt.com]

- 9. VX 702 | p38 MAPK Inhibitor | Hello Bio [hellobio.com]

- 10. selleckchem.com [selleckchem.com]

p38 MAP Kinase Inhibitor IV chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the p38 MAP Kinase Inhibitor IV, a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway. This pathway is a critical mediator of cellular responses to inflammatory cytokines and environmental stress, making it a key target in the development of therapeutics for a range of diseases, including inflammatory disorders and cancer.

Chemical Structure and Physicochemical Properties

This compound, also known as 2,2′-Sulfonyl-bis-(3,4,6-trichlorophenol) or MT4, is a symmetrical sulfone compound.[1][2] Its structure and key properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₂H₄Cl₆O₄S | [2][3] |

| Molecular Weight | 456.9 g/mol | [3] |

| CAS Number | 1638-41-1 | [2][4] |

| Appearance | White to beige or light yellow powder/solid | [1][4] |

| Solubility | Soluble in DMSO (4.5-5 mg/mL) | [1][4] |

| SMILES String | O=S(=O)(c1c(O)c(Cl)c(Cl)cc1Cl)c2c(O)c(Cl)c(Cl)cc2Cl | [1][4] |

| InChI Key | AKUKHICVNCCQHN-UHFFFAOYSA-N | [3][4] |

Mechanism of Action and Biological Activity

This compound functions as an ATP-competitive inhibitor of p38α and p38β MAP kinases.[1][4] By binding to the ATP-binding pocket of these kinases, it prevents the phosphorylation of downstream substrates, thereby blocking the propagation of the signaling cascade.

The inhibitory activity of this compound has been quantified, demonstrating its potency and selectivity.

| Target | IC₅₀ Value | Reference |

| p38α | 130 nM | [1][4] |

| p38β | 550 nM | [1][4] |

| p38γ/δ | Low activity (≤23% inhibition at 1 µM) | [1][4] |

| ERK1/2 | Low activity (≤23% inhibition at 1 µM) | [1][4] |

| JNK1/2/3 | Low activity (≤23% inhibition at 1 µM) | [1][4] |

This inhibitor has been shown to be more effective than the commonly used p38 inhibitor SB 203580 in certain cellular assays. For instance, it achieves 100% inhibition of lipopolysaccharide (LPS)-induced IL-1β release from human peripheral blood mononuclear cells (hPBMCs) at 100 µM, compared to 50% inhibition by SB 203580 at the same concentration.[1][4]

The p38 MAPK Signaling Pathway and Point of Inhibition

The p38 MAPK pathway is a three-tiered kinase cascade activated by a variety of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β), growth factors, and environmental stressors like UV radiation and osmotic shock.[5] The core of this pathway consists of a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and the p38 MAP kinase itself. Upon activation, p38 MAPK translocates to the nucleus and phosphorylates various transcription factors and other protein kinases, leading to changes in gene expression and cellular responses such as inflammation, apoptosis, and cell differentiation.[5]

Below is a diagram illustrating the p38 MAPK signaling pathway and the point of action for this compound.

Caption: The p38 MAPK signaling cascade and the inhibitory action of this compound.

Experimental Protocols

The characterization of this compound involves various biochemical and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

This assay determines the concentration of the inhibitor required to reduce the activity of the p38 kinase by 50%. A common method is an immunoprecipitation-based kinase assay using a known substrate.

Materials:

-

Active p38α or p38β enzyme

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% Triton X-100, 1 mM DTT)

-

ATP (at a concentration close to the Kₘ for the kinase)

-

Substrate (e.g., recombinant ATF-2)

-

This compound (in DMSO)

-

[γ-³²P]ATP or reagents for non-radioactive detection (e.g., phosphospecific antibodies)

-

96-well plates

-

Plate reader or phosphorimager

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

In a 96-well plate, add the active p38 kinase to each well.

-

Add the diluted inhibitor or DMSO (vehicle control) to the respective wells and incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the substrate (e.g., ATF-2) and ATP (spiked with [γ-³²P]ATP if using radioactive detection).

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding a stop solution (e.g., EDTA or SDS-PAGE loading buffer).

-

Quantify the phosphorylation of the substrate. For radioactive assays, this can be done by spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated [γ-³²P]ATP, and measuring the remaining radioactivity using a scintillation counter. For non-radioactive methods, substrate phosphorylation can be detected by Western blotting or ELISA using a phospho-specific antibody.

-

Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Cellular Assay: Inhibition of LPS-Induced Cytokine Production

This assay assesses the inhibitor's efficacy in a more physiologically relevant context by measuring its ability to block the production of pro-inflammatory cytokines in cells stimulated with lipopolysaccharide (LPS).

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., THP-1 monocytes)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (in DMSO)

-

ELISA kit for the cytokine of interest (e.g., IL-1β or TNF-α)

-

96-well cell culture plates

-

CO₂ incubator

Procedure:

-

Seed the cells in a 96-well plate at an appropriate density and allow them to adhere or stabilize overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Pre-treat the cells with the diluted inhibitor or DMSO (vehicle control) for a specific duration (e.g., 1-2 hours).

-

Stimulate the cells by adding LPS to a final concentration known to induce a robust cytokine response (e.g., 1 µg/mL).

-

Incubate the plate for a period sufficient for cytokine production and secretion (e.g., 4-24 hours) in a CO₂ incubator at 37°C.

-

Collect the cell culture supernatant.

-

Quantify the concentration of the target cytokine (e.g., IL-1β) in the supernatant using a specific ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition of cytokine production for each inhibitor concentration relative to the LPS-stimulated control.

-

Determine the IC₅₀ value for the inhibition of cytokine production by plotting the percentage of inhibition against the inhibitor concentration.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for evaluating a p38 MAPK inhibitor.

Caption: A generalized workflow for the preclinical evaluation of a p38 MAP Kinase inhibitor.

References

- 1. researchgate.net [researchgate.net]

- 2. ashpublications.org [ashpublications.org]

- 3. Involvement of p38 mitogen-activated protein kinase in lipopolysaccharide-induced iNOS and COX-2 expression in J774 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]

- 5. med.virginia.edu [med.virginia.edu]

p38 MAP Kinase Inhibitor IV: A Comprehensive Technical Guide

An In-depth Examination of a Key Regulator of Cellular Stress and Inflammation

This technical guide provides a detailed overview of p38 MAP Kinase Inhibitor IV, a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and experimental application of this compound. Herein, we provide a thorough compilation of its synonyms, quantitative biochemical and cellular activity data, detailed experimental protocols, and a visual representation of the associated signaling pathways.

Chemical Identity and Synonyms

This compound is a well-characterized small molecule inhibitor. To ensure clarity and facilitate cross-referencing in research, a comprehensive list of its known synonyms and alternative names is provided below.

| Identifier Type | Identifier |

| Systematic Name | 2,2′-Sulfonyl-bis-(3,4,6-trichlorophenol)[1] |

| Alternative Names | MT4[1] |

| CAS Number | 1638-41-1[1] |

Quantitative Activity Data

This compound is an ATP-competitive inhibitor with selectivity for p38α and p38β isoforms.[2] The following tables summarize the available quantitative data on its inhibitory activity.

Table 1: In Vitro Kinase Inhibition

| Target | IC50 | Notes |

| p38α | 130 nM[2] | ATP-competitive inhibition. |

| p38β | 550 nM[2] | ATP-competitive inhibition. |

| p38γ | Much reduced activity (≤23% inhibition at 1 µM)[2] | |

| p38δ | Much reduced activity (≤23% inhibition at 1 µM)[2] | |

| ERK1/2 | Much reduced activity (≤23% inhibition at 1 µM)[2] | |

| JNK1/2/3 | Much reduced activity (≤23% inhibition at 1 µM)[2] |

Table 2: Cellular Activity

| Assay | Cell Type | IC50 | Notes |

| LPS-induced TNF-α production | Human Peripheral Blood Mononuclear Cells (hPBMCs) | 22 nM[3] | |

| LPS-induced IL-1β production | Human Peripheral Blood Mononuclear Cells (hPBMCs) | 44 nM[3] | Shown to be more effective than SB 203580.[2] |

Signaling Pathways

The p38 MAPK signaling cascade is a critical pathway in the cellular response to a variety of extracellular stimuli, including stress and inflammatory cytokines. Understanding this pathway is essential for contextualizing the mechanism of action of this compound.

Caption: The p38 MAPK signaling pathway, illustrating the points of activation and inhibition.

Experimental Protocols

To facilitate the practical application of this compound in a research setting, detailed protocols for key experiments are provided below.

In Vitro Kinase Assay

This protocol is designed to measure the direct inhibitory effect of this compound on the activity of purified p38 MAPK.

Materials:

-

Recombinant active p38α MAPK

-

ATF2 (or other suitable substrate)

-

This compound

-

Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

-

[γ-³²P]ATP or ATP (for non-radioactive assays)

-

96-well plates

-

Phosphocellulose paper or other capture method for radioactive assays

-

Scintillation counter or plate reader for non-radioactive assays

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute in Kinase Assay Buffer to the final desired concentrations.

-

In a 96-well plate, add the diluted inhibitor to the wells. Include a DMSO-only control.

-

Add recombinant active p38α MAPK to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the substrate (e.g., ATF2) and ATP (spiked with [γ-³²P]ATP for radioactive assays). A typical ATP concentration is 100 µM.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction. For radioactive assays, this can be done by adding phosphoric acid.

-

For radioactive assays, spot the reaction mixture onto phosphocellulose paper, wash extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

For non-radioactive assays (e.g., ADP-Glo™), follow the manufacturer's instructions to measure kinase activity.

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value using appropriate software.

Caption: Workflow for a typical in vitro p38 MAP kinase inhibition assay.

Cell-Based Assay for p38 Inhibition

This protocol describes a method to assess the ability of this compound to inhibit p38 MAPK activity within a cellular context.

Materials:

-

A suitable cell line (e.g., human peripheral blood mononuclear cells (hPBMCs), THP-1 monocytes)

-

Cell culture medium and supplements

-

This compound

-

A p38 MAPK activator (e.g., Lipopolysaccharide (LPS), Anisomycin)

-

ELISA kit for a downstream target (e.g., TNF-α, IL-1β) or antibodies for Western blotting

-

96-well cell culture plates

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere or stabilize overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Pre-treat the cells with the diluted inhibitor for 1-2 hours. Include a DMSO-only control.

-

Stimulate the cells with a p38 MAPK activator (e.g., 1 µg/mL LPS for 4-6 hours) to induce the production of downstream cytokines.

-

Collect the cell culture supernatant to measure the secreted levels of cytokines like TNF-α or IL-1β using a specific ELISA kit, following the manufacturer's instructions.

-

Alternatively, lyse the cells to prepare protein extracts for Western blot analysis of phosphorylated downstream targets of p38 MAPK (see protocol 4.3).

-

Calculate the percent inhibition of cytokine production or target phosphorylation at each inhibitor concentration and determine the IC50 value.

Western Blotting for Phospho-p38 MAPK

This protocol details the detection of the phosphorylated (active) form of p38 MAPK in cell lysates by Western blotting.

Materials:

-

Cell lysates prepared from cells treated as described in protocol 4.2

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total p38 MAPK

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Determine the protein concentration of each cell lysate.

-

Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against phospho-p38 MAPK (typically at a 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (typically at a 1:2000 to 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane again three times for 10 minutes each with TBST.

-

Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK or a housekeeping protein like GAPDH or β-actin.

Caption: Standard workflow for Western blot analysis of phospho-p38 MAPK.

Conclusion

This compound is a valuable tool for studying the intricate roles of the p38 MAPK pathway in various biological processes, including inflammation, cell cycle regulation, and apoptosis. Its selectivity for p38α and p38β isoforms makes it a more specific probe compared to broader-spectrum kinase inhibitors. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of targeting the p38 MAPK pathway. As with any experimental work, it is crucial to carefully optimize conditions for specific cell types and experimental setups.

References

The Biological Activity of p38 MAPK Inhibitors: A Technical Overview

Disclaimer: Initial searches for a specific p38 inhibitor designated "MT4" did not yield any matching results. This technical guide will therefore provide a comprehensive overview of the biological activity of p38 mitogen-activated protein kinase (MAPK) inhibitors in general, addressing the core requirements of the prompt for an in-depth resource for researchers, scientists, and drug development professionals.

Introduction to p38 MAPK Signaling

The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a pivotal role in cellular responses to a wide array of extracellular stimuli.[1][2][3] These stimuli include inflammatory cytokines (e.g., TNF-α, IL-1β), environmental stressors like UV radiation and osmotic shock, and growth factors.[1][4] The p38 MAPK signaling pathway is a key regulator of numerous cellular processes, including inflammation, apoptosis, cell differentiation, and cell cycle control.[5][6] Dysregulation of this pathway has been implicated in a variety of diseases, most notably inflammatory and autoimmune disorders, neurodegenerative diseases, and cancer.[7][8]

There are four main isoforms of p38 MAPK: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12/ERK6), and p38δ (MAPK13/SAPK4).[1] Of these, p38α is the most extensively studied isoform and is considered the primary target for therapeutic intervention due to its significant role in the production of pro-inflammatory cytokines.[5]

The activation of p38 MAPK occurs through a tiered kinase cascade. Upstream MAPKKKs (MAP Kinase Kinase Kinases) such as TAK1, ASK1, and MEKKs phosphorylate and activate MAPKKs (MAP Kinase Kinases), primarily MKK3 and MKK6.[4][6] These MAPKKs then dually phosphorylate p38 MAPK on threonine and tyrosine residues within a conserved TGY motif, leading to its activation.[6] Once activated, p38 MAPK phosphorylates a diverse range of downstream substrates, including other protein kinases like MAPK-activated protein kinase 2/3 (MK2/3) and transcription factors such as ATF2, MEF2C, and CREB, thereby modulating gene expression and cellular responses.[1][4]

p38 MAPK Signaling Pathway

Caption: The p38 MAPK signaling cascade.

Biological Activity of p38 MAPK Inhibitors

p38 MAPK inhibitors are small molecules designed to block the activity of the p38 MAPK enzyme.[7] The majority of these inhibitors are ATP-competitive, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of its downstream targets.[7] By inhibiting this pathway, these compounds can effectively reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β, making them attractive therapeutic candidates for inflammatory diseases.[7]

The biological activity of p38 inhibitors is typically characterized by their potency and selectivity. Potency is often measured as the half-maximal inhibitory concentration (IC50) in biochemical assays or cellular assays. Selectivity refers to the inhibitor's ability to inhibit the target kinase (e.g., p38α) without significantly affecting other kinases. High selectivity is crucial to minimize off-target effects and potential toxicity.[9]

While numerous p38 inhibitors have been developed and have shown promise in preclinical models, their clinical development has been challenging, with many failing in clinical trials due to lack of efficacy or adverse side effects.[3][9]

Quantitative Data for Representative p38 MAPK Inhibitors

The following table summarizes the biological activity of several well-characterized p38 MAPK inhibitors. Note that IC50 values can vary depending on the specific assay conditions.[10]

| Inhibitor | Target Isoform(s) | IC50 (nM) | Assay Type | Reference |

| Doramapimod (BIRB 796) | p38α, p38β, p38γ, p38δ | 38 (p38α) | Cell-free | [11] |

| Neflamapimod (VX-745) | p38α | 10 | Cell-free | [11] |

| Ralimetinib (LY2228820) | p38α | 7 | Cell-free | [11] |

| SB203580 | p38α, p38β | 50 (p38α) | Cell-free | [11] |

| SB239063 | p38α, p38β | 44 | Cell-free | [11] |

| PH-797804 | p38α | 26 | Cell-free | [11] |

Experimental Protocols

The evaluation of p38 MAPK inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, mechanism of action, and therapeutic efficacy.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of a purified p38 MAPK isoform.

Methodology:

-

Reagents and Materials: Recombinant human p38α kinase, biotinylated substrate peptide (e.g., derived from ATF2), ATP, kinase assay buffer, test compound, and a detection system (e.g., HTRF, fluorescence polarization).

-

Procedure:

-

The test compound is serially diluted and incubated with the recombinant p38α enzyme in the assay buffer.

-

The kinase reaction is initiated by the addition of ATP and the biotinylated substrate peptide.

-

The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method.

-

-

Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a control (no inhibitor). The IC50 value is then determined by fitting the data to a dose-response curve.

Cellular Assay for p38 MAPK Inhibition

Objective: To assess the ability of a compound to inhibit p38 MAPK signaling within a cellular context.

Methodology:

-

Cell Line: A relevant cell line, such as human monocytic THP-1 cells or peripheral blood mononuclear cells (PBMCs), is used.

-

Procedure:

-

Cells are pre-incubated with various concentrations of the test compound.

-

p38 MAPK signaling is stimulated with an appropriate agonist, such as lipopolysaccharide (LPS).

-

After stimulation, the cells are lysed, and the levels of a downstream biomarker, such as phosphorylated MK2 (p-MK2) or TNF-α production, are measured.

-

p-MK2 levels can be quantified by Western blotting or ELISA, while TNF-α levels in the cell supernatant can be measured by ELISA.

-

-

Data Analysis: The IC50 value is calculated based on the concentration-dependent inhibition of the downstream biomarker.

Experimental Workflow for p38 Inhibitor Evaluation

Caption: A typical workflow for the preclinical evaluation of a p38 MAPK inhibitor.

Conclusion

p38 MAPK inhibitors represent a promising therapeutic strategy for a range of diseases driven by inflammation and other stress-related cellular processes. A thorough understanding of their biological activity, characterized by robust quantitative data from well-defined experimental protocols, is essential for the successful development of novel and effective therapies targeting this critical signaling pathway. While challenges remain, ongoing research continues to refine the design and application of p38 inhibitors, with the ultimate goal of translating their potent anti-inflammatory effects into clinical benefits.

References

- 1. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]

- 2. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. p38 Mitogen-activated protein kinase inhibitors: a review on pharmacophore mapping and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. researchgate.net [researchgate.net]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. What are p38 MAPK inhibitors and how do they work? [synapse.patsnap.com]

- 8. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. “Go upstream, young man”: lessons learned from the p38 saga - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

An In-depth Technical Guide to 2,2′-Sulfonyl-bis-(3,4,6-trichlorophenol): A p38 MAPK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2′-Sulfonyl-bis-(3,4,6-trichlorophenol), a potent ATP-competitive inhibitor of p38 mitogen-activated protein kinase (MAPK). Also known as p38 MAP Kinase Inhibitor IV, this compound demonstrates significant selectivity for p38α and p38β isoforms, making it a valuable tool for research into the p38 MAPK signaling pathway and a potential starting point for the development of therapeutics targeting inflammatory diseases and other conditions where this pathway is implicated. This document details the compound's mechanism of action, quantitative inhibitory data, a plausible synthesis protocol, and a representative experimental protocol for determining its inhibitory activity.

Introduction to 2,2′-Sulfonyl-bis-(3,4,6-trichlorophenol)

2,2′-Sulfonyl-bis-(3,4,6-trichlorophenol) is a symmetrical sulfone compound with the molecular formula C₁₂H₄Cl₆O₄S.[1] It is recognized for its function as a specific inhibitor of p38 MAP kinases, a family of serine/threonine kinases that play a crucial role in cellular responses to a variety of extracellular stimuli, including inflammatory cytokines and environmental stress. The dysregulation of the p38 MAPK pathway is associated with a range of inflammatory diseases, making its inhibitors a subject of intense research.

Mechanism of Action: Inhibition of the p38 MAPK Signaling Pathway

2,2′-Sulfonyl-bis-(3,4,6-trichlorophenol) acts as an ATP-competitive inhibitor of p38α and p38β MAPK.[2] This means it binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction cascade.

The p38 MAPK signaling pathway is a three-tiered kinase cascade. It is typically initiated by external stimuli that activate a MAP kinase kinase kinase (MAPKKK), such as TAK1 or ASK1. The activated MAPKKK then phosphorylates and activates a MAP kinase kinase (MAPKK), primarily MKK3 and MKK6 in this pathway. These MAPKKs, in turn, dually phosphorylate and activate the p38 MAP kinases on a conserved Thr-Gly-Tyr (TGY) motif. Activated p38 MAPK can then phosphorylate various downstream targets, including other protein kinases (like MAPKAPK2) and transcription factors (such as ATF2 and CREB), leading to cellular responses like the production of pro-inflammatory cytokines (e.g., TNF-α and IL-1β).

By competitively binding to the ATP site on p38α and p38β, 2,2′-Sulfonyl-bis-(3,4,6-trichlorophenol) effectively halts this cascade, leading to a reduction in the inflammatory response.

Quantitative Inhibitory Data

The inhibitory potency of 2,2′-Sulfonyl-bis-(3,4,6-trichlorophenol) has been quantified against various p38 MAPK isoforms. The half-maximal inhibitory concentration (IC₅₀) values highlight its selectivity for the α and β isoforms.

| Kinase Target | IC₅₀ (nM) | Reference |

| p38α | 130 | |

| p38β | 550 | |

| p38γ | >1000 (≤23% inhibition at 1µM) | |

| p38δ | >1000 (≤23% inhibition at 1µM) | |

| ERK1/2 | >1000 (≤23% inhibition at 1µM) | |

| JNK1/2/3 | >1000 (≤23% inhibition at 1µM) |

Experimental Protocols

Plausible Synthesis Protocol for 2,2′-Sulfonyl-bis-(3,4,6-trichlorophenol)

Reaction Scheme:

2 * (3,4,6-trichlorophenol) + SO₃ → 2,2′-Sulfonyl-bis-(3,4,6-trichlorophenol)

Materials and Reagents:

-

3,4,6-trichlorophenol

-

Sulfur trioxide (SO₃) or a source thereof (e.g., fuming sulfuric acid)

-

An inert, high-boiling solvent (e.g., nitrobenzene or a chlorinated hydrocarbon)

-

Deionized water

-

Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

-

Recrystallization solvent (e.g., ethanol/water mixture or toluene)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a drying tube, dissolve 3,4,6-trichlorophenol in the chosen inert solvent.

-

Sulfonylation: Cool the solution in an ice bath. Slowly add sulfur trioxide (or fuming sulfuric acid) dropwise from the dropping funnel with vigorous stirring. The temperature should be maintained below 10°C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a moderate temperature (e.g., 50-70°C) for several hours to drive the reaction to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it over crushed ice with stirring. The crude product should precipitate.

-

Extraction: If the product does not precipitate or to ensure complete recovery, extract the aqueous mixture with an organic solvent. Combine the organic layers.

-

Washing: Wash the combined organic layers with deionized water, followed by a saturated sodium bicarbonate solution to remove any unreacted acidic species, and finally with brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude 2,2′-Sulfonyl-bis-(3,4,6-trichlorophenol) by recrystallization from a suitable solvent system to yield the final product as a solid. The purity can be assessed by High-Performance Liquid Chromatography (HPLC) and the structure confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Representative Protocol for p38α Kinase Inhibition Assay (IC₅₀ Determination)

This protocol describes a general method for determining the IC₅₀ value of 2,2′-Sulfonyl-bis-(3,4,6-trichlorophenol) against p38α MAPK using a luminescence-based assay that measures ATP consumption.

Materials and Reagents:

-

Recombinant human p38α kinase

-

Kinase substrate (e.g., ATF2 peptide)

-

ATP

-

2,2′-Sulfonyl-bis-(3,4,6-trichlorophenol)

-

Kinase assay buffer (e.g., containing HEPES, MgCl₂, DTT, and BSA)

-

Luminescence-based ADP detection kit (e.g., ADP-Glo™)

-

384-well white microplates

-

Multichannel pipettes and a plate reader capable of luminescence detection

Procedure:

-

Inhibitor Preparation: Prepare a serial dilution of 2,2′-Sulfonyl-bis-(3,4,6-trichlorophenol) in DMSO. A typical starting concentration might be 10 mM, with subsequent dilutions to cover a wide range of concentrations (e.g., from 100 µM to 1 pM). Also, prepare a DMSO-only control.

-

Assay Plate Setup: In a 384-well plate, add a small volume (e.g., 1 µL) of the serially diluted inhibitor or DMSO control to the appropriate wells.

-

Enzyme Addition: Add a solution containing the p38α kinase in the assay buffer to each well.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate (e.g., ATF2) and ATP in the assay buffer to each well. The final ATP concentration should be at or near its Kₘ for the kinase to accurately determine ATP-competitive inhibition.

-

Incubation: Incubate the plate at room temperature for a set period (e.g., 60 minutes).

-

ADP Detection: Stop the kinase reaction and measure the amount of ADP produced (which is proportional to the kinase activity) by adding the reagents from the luminescence-based ADP detection kit according to the manufacturer's instructions. This typically involves a two-step process: first, depleting the remaining ATP, and second, converting the ADP to ATP and measuring the light output with a luciferase/luciferin reaction.

-

Data Acquisition: Read the luminescence signal using a plate reader.

-

Data Analysis:

-

Subtract the background luminescence (wells with no enzyme) from all experimental wells.

-

Normalize the data by setting the activity in the DMSO-only wells to 100% and the activity in a control with a high concentration of a known potent inhibitor to 0%.

-

Plot the normalized kinase activity against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve to determine the IC₅₀ value.

-

Conclusion

2,2′-Sulfonyl-bis-(3,4,6-trichlorophenol) is a valuable chemical probe for studying the p38 MAPK signaling pathway due to its potency and selectivity as an ATP-competitive inhibitor of p38α and p38β. The information provided in this technical guide, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols, serves as a comprehensive resource for researchers in the fields of cell biology, pharmacology, and drug discovery. Further investigation into its effects in various cellular and in vivo models will continue to elucidate the multifaceted roles of the p38 MAPK pathway in health and disease.

References

The Role of p38 MAPK Signaling in Inflammatory Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory and stress stimuli. Its central role in the production of pro-inflammatory cytokines has positioned it as a key therapeutic target for a multitude of inflammatory diseases. This technical guide provides an in-depth overview of the p38 MAPK signaling cascade, its implication in various inflammatory conditions, and the current landscape of therapeutic interventions targeting this pathway.

The Core p38 MAPK Signaling Pathway

The p38 MAPK family consists of four isoforms: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13), with p38α being the most extensively studied and predominantly implicated in inflammatory processes.[1][2] The activation of p38 MAPK is a multi-tiered process initiated by a variety of extracellular stimuli, including cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), as well as cellular stressors.[1][3]

This activation cascade involves a series of upstream kinases. A MAP kinase kinase kinase (MAPKKK), such as TAK1, phosphorylates and activates a MAP kinase kinase (MAPKK), typically MKK3 or MKK6.[4][5] These MAPKKs then dually phosphorylate p38 MAPK on specific threonine and tyrosine residues (Thr180 and Tyr182 for p38α), leading to its activation.[3][6][7]

Once activated, p38 MAPK phosphorylates a range of downstream substrates, including other protein kinases and transcription factors.[1][8] Key downstream effectors include MAPK-activated protein kinase 2 (MK2) and mitogen- and stress-activated protein kinase 1/2 (MSK1/2).[1] Activated p38 can directly or indirectly, via these downstream kinases, regulate gene expression at both the transcriptional and post-transcriptional levels, leading to the production of inflammatory mediators.[1][9]

Figure 1: The core p38 MAPK signaling pathway.

Role in Inflammatory Diseases

The p38 MAPK pathway is a central player in the pathogenesis of numerous chronic inflammatory diseases.

Rheumatoid Arthritis (RA)

In rheumatoid arthritis, a chronic autoimmune disease characterized by joint inflammation and destruction, the p38 MAPK pathway is highly activated in the synovial tissue.[4][9] This activation contributes to the overproduction of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as matrix metalloproteinases (MMPs) that lead to cartilage and bone degradation.[9][10] Phosphorylated p38 is found in synovial fibroblasts, macrophages, and endothelial cells within the inflamed joint.[4][11] The p38α isoform is considered the primary contributor to the pathology of inflammatory arthritis.[9]

Inflammatory Bowel Disease (IBD)

Inflammatory bowel disease, encompassing Crohn's disease and ulcerative colitis, involves chronic inflammation of the gastrointestinal tract. The p38 MAPK signaling pathway is implicated in the inflammatory processes of IBD.[12] Studies have shown increased levels of activated p38 in the inflamed mucosa of IBD patients.[13] Inhibition of p38 MAPK can suppress the expression of inflammatory mediators in the gut.[12] However, the role of p38 in IBD is complex, with some studies suggesting it may also be involved in protective counter-regulatory responses in the mucosal immune system.[14]

Psoriasis

Psoriasis is a chronic inflammatory skin condition characterized by hyperproliferation of keratinocytes and immune cell infiltration. Emerging data suggest a pathogenic role for the p38 MAPK pathway in the development of psoriasis and psoriatic arthritis.[15][16] Activated p38 MAPK is found in the epidermis of psoriatic lesions and is involved in the production of pro-inflammatory cytokines and chemokines by keratinocytes.[17][18] The p38 pathway, along with the ERK1/2 pathway, appears to regulate the increased expression of inflammatory mediators in psoriatic skin.[17]

Therapeutic Targeting of p38 MAPK

The critical role of p38 MAPK in inflammation has made it an attractive target for the development of anti-inflammatory drugs. A number of small molecule inhibitors targeting p38α have been developed and evaluated in clinical trials for various inflammatory diseases.[19][20]

| Inhibitor | Target | Disease Indication | Highest Clinical Phase | Reference |

| VX-745 | p38α | Rheumatoid Arthritis | Phase II | [19][20] |

| VX-702 | p38α | Rheumatoid Arthritis | Phase II | [19][20] |

| RO-4402257 | p38α | Rheumatoid Arthritis | Phase II | [19] |

| SCIO-469 | p38α | Rheumatoid Arthritis | Phase II | [19][21] |

| BIRB-796 | p38α/β | Rheumatoid Arthritis, Crohn's Disease | Phase II | [13][19] |

| PH-797804 | p38α | Chronic Obstructive Pulmonary Disease | Phase II | [19] |

| LY2228820 | p38α/β | Rheumatoid Arthritis, Cancer | Phase II | [19][21] |

| SB-681323 | p38α/β | Chronic Obstructive Pulmonary Disease | Phase II | [19] |

Despite promising preclinical data, the clinical development of p38 MAPK inhibitors has been challenging, with many trials failing to demonstrate sufficient efficacy or encountering safety issues.[19][20][22] This has led to a re-evaluation of targeting p38 directly and an exploration of alternative strategies, such as inhibiting downstream substrates like MK2.[12][22]

Key Experimental Protocols

The study of p38 MAPK signaling relies on a variety of well-established molecular and cellular biology techniques.

Western Blotting for Phospho-p38 MAPK

This technique is used to detect the activated, phosphorylated form of p38 MAPK in cell or tissue lysates.

Figure 2: Workflow for Western blotting of phospho-p38 MAPK.

Detailed Methodology:

-

Sample Preparation: Homogenize intestinal tissue or lyse cells in ice-cold lysis buffer. Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the protein lysate.[23]

-

Protein Quantification: Determine the total protein concentration of the lysates using a BCA protein assay kit.[23]

-

SDS-PAGE: Denature protein samples by boiling in Laemmli's sample buffer and separate the proteins by size on a 10% sodium dodecyl sulfate-polyacrylamide gel.[23]

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[23]

-

Blocking: Block the membrane with a solution of 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.[23]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of p38 MAPK (e.g., anti-phospho-p38 MAPK Thr180/Tyr182).[23][24]

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[23]

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[23]

-

Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody against total p38 MAPK and a loading control (e.g., β-actin) to normalize the data.[23]

p38 MAPK Kinase Assay

This assay measures the enzymatic activity of p38 MAPK by quantifying the phosphorylation of a specific substrate.

Methodology for a Non-Radioactive Kinase Assay:

-

Immunoprecipitation: Immunoprecipitate active p38 MAPK from cell lysates using an anti-p38 MAPK antibody coupled to protein A/G beads.[25]

-

Kinase Reaction: Resuspend the immunoprecipitated p38 MAPK in a kinase assay buffer containing ATP and a recombinant substrate, such as ATF2. Incubate at 30°C to allow for phosphorylation of the substrate.[25][26]

-

Termination: Stop the reaction by adding SDS sample buffer.[25]

-

Detection of Phosphorylated Substrate: Analyze the reaction mixture by Western blotting using a phospho-specific antibody against the substrate (e.g., anti-phospho-ATF2).[25]

Animal Models of Inflammation

In vivo studies are crucial for understanding the role of p38 MAPK in disease pathogenesis and for evaluating the efficacy of inhibitors.

-

Collagen-Induced Arthritis (CIA) in Mice: This is a widely used model for rheumatoid arthritis. Deletion of the gene encoding p38α or treatment with p38 inhibitors has been shown to protect mice against TNF-induced inflammatory bone loss and reduce the severity of experimental arthritis.[9]

-

Dextran Sodium Sulfate (DSS)-Induced Colitis in Mice: This model is used to study inflammatory bowel disease. It allows for the investigation of the effects of p38 MAPK inhibition on intestinal inflammation.[27]

-

Imiquimod-Induced Psoriasis-like Skin Inflammation in Mice: This model recapitulates many features of human psoriasis. Specific deletion of p38α in keratinocytes has been shown to ameliorate skin inflammation in this model.[28]

Conclusion

The p38 MAPK signaling pathway remains a pivotal area of research in the field of inflammation. While its role as a central mediator of inflammatory responses is well-established, the complexities of its signaling network and the challenges encountered in its therapeutic targeting highlight the need for a deeper understanding of its context-dependent functions. Future research focusing on isoform-specific roles, downstream effectors, and combination therapies will be crucial for successfully translating the vast body of knowledge on p38 MAPK into effective treatments for inflammatory diseases.

References

- 1. The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. p38α MAP kinase serves cell type-specific inflammatory functions in skin injury and coordinates pro- and anti-inflammatory gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission [frontiersin.org]

- 4. The p38 mitogen-activated protein kinase (MAPK) pathway in rheumatoid arthritis - ProQuest [proquest.com]

- 5. mdpi.com [mdpi.com]

- 6. AB0176 P38 MAPK phosphorylation as a rheumatoid arthritis biomarker | Annals of the Rheumatic Diseases [ard.bmj.com]

- 7. resources.amsbio.com [resources.amsbio.com]

- 8. Functional Roles of p38 Mitogen-Activated Protein Kinase in Macrophage-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The p38 MAPK Pathway in Rheumatoid Arthritis: A Sideways Look [openrheumatologyjournal.com]

- 10. openaccessjournals.com [openaccessjournals.com]

- 11. Pro- and anti-inflammatory functions of the p38 pathway in rheumatoid arthritis: Advantages of targeting upstream kinases MKK3 or MKK6 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The role of p38 mitogen-activated protein kinase in the pathogenesis of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Down-regulation of p38 mitogen-activated protein kinase activation and proinflammatory cytokine production by mitogen-activated protein kinase inhibitors in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dichotomal role of inhibition of p38 MAPK with SB 203580 in experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The role of p38 MAPK in the aetiopathogenesis of psoriasis and psoriatic arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The Role of p38 MAPK in the Aetiopathogenesis of Psoriasis and Psoriatic Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 19. researchgate.net [researchgate.net]

- 20. Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases | MAP Kinase [pagepressjournals.org]

- 21. scispace.com [scispace.com]

- 22. mdpi.com [mdpi.com]

- 23. Western blot analysis of p-p38MAPK and p38MAPK [bio-protocol.org]

- 24. p38 MAPK Antibody | Cell Signaling Technology [awsprod-cellsignal.com]

- 25. sigmaaldrich.com [sigmaaldrich.com]

- 26. promega.com [promega.com]

- 27. Roles of p38α mitogen‐activated protein kinase in mouse models of inflammatory diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

p38 MAP Kinase Inhibitor IV: A Technical Guide to Target Specificity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that play a pivotal role in cellular responses to a wide array of extracellular stimuli, including inflammatory cytokines and environmental stress. Dysregulation of the p38 MAPK signaling pathway is implicated in a variety of diseases, particularly inflammatory and autoimmune disorders, making it a compelling therapeutic target. p38 MAP Kinase Inhibitor IV is a small molecule inhibitor that has been characterized for its interaction with this critical signaling node. This technical guide provides an in-depth overview of the target specificity of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.

Target Specificity and Potency

This compound is an ATP-competitive inhibitor of p38 MAP kinases. Its potency has been determined against the four isoforms of p38 (α, β, γ, and δ) through in vitro kinase assays. The inhibitor demonstrates a preference for the α and β isoforms.

In Vitro Inhibitory Activity

| Target | IC50 (µM) |

| p38α | 0.13 |

| p38β | 0.55 |

| p38γ | 5.47 |

| p38δ | 8.63 |

Table 1: In vitro half-maximal inhibitory concentration (IC50) values of this compound against the four p38 MAPK isoforms.

Cellular Activity

In addition to its enzymatic inhibition, this compound has been shown to suppress the production of pro-inflammatory cytokines in cellular models.

| Cytokine | Cell Type | Stimulus | IC50 (nM) |

| TNF-α | Human Peripheral Blood Mononuclear Cells (hPBMCs) | Lipopolysaccharide (LPS) | 22 |

| IL-1β | Human Peripheral Blood Mononuclear Cells (hPBMCs) | Lipopolysaccharide (LPS) | 44 |

Table 2: Cellular activity of this compound in inhibiting cytokine production.

Kinase Selectivity

While potent against p38α and p38β, this compound exhibits significantly lower activity against other related kinases. At a concentration of 1 µM, the inhibitor shows minimal inhibition (≤23%) of p38γ, p38δ, ERK1/2, and JNK1/2/3. This indicates a degree of selectivity for the α and β isoforms of p38 within the broader MAPK family. However, comprehensive profiling against a wider panel of kinases is necessary to fully elucidate its off-target interaction profile. The off-target effects of p38 inhibitors as a class have been associated with toxicities, underscoring the importance of high selectivity for therapeutic development.

Signaling Pathway

The p38 MAPK signaling cascade is a multi-tiered pathway activated by various upstream signals, culminating in the phosphorylation of downstream transcription factors and protein kinases that regulate gene expression and cellular processes.

Caption: The p38 MAPK signaling pathway and the point of intervention by this compound.

Experimental Protocols

The determination of the target specificity and potency of this compound involves both biochemical and cellular assays.

In Vitro Kinase Inhibition Assay (Biochemical)